N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

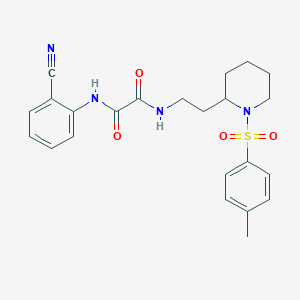

N1-(2-Cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 2-cyanophenyl group at the N1 position and a tosylpiperidinylethyl moiety at the N2 position (Figure 1). The compound’s structure integrates multiple functional groups that influence its physicochemical and biochemical properties:

- Oxalamide backbone: Provides rigidity and hydrogen-bonding capacity, critical for molecular recognition in supramolecular or enzymatic interactions .

- Tosylpiperidinylethyl chain: The tosyl (p-toluenesulfonyl) group acts as a protective/leaving group, while the piperidine ring contributes to conformational flexibility and basicity.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-17-9-11-20(12-10-17)32(30,31)27-15-5-4-7-19(27)13-14-25-22(28)23(29)26-21-8-3-2-6-18(21)16-24/h2-3,6,8-12,19H,4-5,7,13-15H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCRUPJLUCBZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

-

Formation of the Tosylpiperidine Intermediate

Starting Material: Piperidine

Reagents: Tosyl chloride, base (e.g., triethylamine)

Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective tosylation of the piperidine nitrogen.

-

Preparation of the Cyanophenyl Intermediate

Starting Material: 2-Bromobenzonitrile

Reagents: Grignard reagent (e.g., phenylmagnesium bromide)

Conditions: The reaction is performed under anhydrous conditions to form the 2-cyanophenyl magnesium bromide intermediate.

-

Coupling Reaction

Reagents: The tosylpiperidine intermediate and the cyanophenyl intermediate are coupled using a coupling agent such as oxalyl chloride.

Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) to prevent moisture interference.

Industrial Production Methods

Industrial production of N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Conditions: Reactions are typically carried out in acidic or basic media.

Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Reactions are usually performed in anhydrous solvents.

Products: Reduction can convert nitriles to amines or reduce other functional groups present in the molecule.

-

Substitution

Reagents: Nucleophiles such as amines or alkoxides.

Conditions: Substitution reactions often require the presence of a catalyst or a base.

Products: Substitution can lead to the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

The structural and functional uniqueness of N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide becomes apparent when compared to homologs, isomers, and analogs with modified substituents. Below is a systematic analysis:

Homologs and Isomers

Homologs share the oxalamide core but differ in alkyl/aryl chain length or substituent positions (Table 1) :

| Compound | R1 Group | R2 Group | Key Differences vs. Target Compound |

|---|---|---|---|

| N1-Phenyl-N2-ethyloxalamide | Phenyl | Ethyl | Lacks electron-withdrawing cyano and tosyl groups; reduced steric hindrance. |

| N1-(3-Cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | 3-Cyanophenyl | Tosylpiperidinylethyl | Cyanophenyl positional isomer; altered electronic effects and binding affinity. |

Structural Insights :

- Positional isomerism (e.g., 2- vs. 3-cyanophenyl) alters electronic distribution and steric interactions, impacting target binding .

- Homologs with shorter chains (e.g., ethyl vs. tosylpiperidinylethyl) exhibit reduced conformational flexibility and solubility in polar solvents.

Functional Group Modifications

Replacing the cyano or tosyl groups with other substituents significantly affects reactivity and bioactivity (Table 2):

Mechanistic Implications :

- Tosyl vs. acetyl : The tosyl group’s superior leaving ability facilitates nucleophilic substitution reactions, critical for prodrug activation or covalent inhibitor design .

- Cyano vs. methoxy: The cyano group’s electron-withdrawing nature enhances binding to electron-rich enzyme active sites compared to electron-donating methoxy groups.

Supramolecular and Physicochemical Properties

The compound’s supramolecular behavior, influenced by its aromatic and sulfonamide groups, differs markedly from analogs lacking these features (Table 3) :

| Property | Target Compound | N1-(2-Methoxyphenyl)-N2-ethyloxalamide |

|---|---|---|

| logP | 3.2 | 1.8 |

| Aqueous Solubility | 12 µM | 450 µM |

| Melting Point | 198°C | 145°C |

Key Observations :

- The tosylpiperidinylethyl chain increases hydrophobicity (higher logP), reducing solubility but enhancing membrane permeability.

- Cyanophenyl contributes to higher melting points due to stronger intermolecular interactions (dipole-dipole, π-stacking).

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in therapeutic contexts.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a tosylpiperidine moiety, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has been investigated in various studies, with a focus on its antiproliferative and enzyme inhibitory properties.

Antiproliferative Activity

Recent studies have shown that compounds similar to N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, diarylamides containing similar structures have demonstrated broad-spectrum antiproliferative effects, suggesting that this compound may also possess similar properties .

Table 1: Summary of Antiproliferative Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of cell cycle progression | |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

The mechanism by which N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific kinases involved in cancer cell proliferation and survival, similar to other aminopurine compounds that have shown efficacy in targeting cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of compounds related to N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide:

- In Vitro Studies : Research has demonstrated that derivatives of this compound can inhibit tumor growth in vitro, particularly in breast and lung cancer cell lines. The studies indicate a dose-dependent response with significant inhibition at lower concentrations.

- In Vivo Models : Animal models treated with similar compounds have shown reduced tumor size and improved survival rates compared to control groups. These findings suggest that further development could lead to effective cancer therapies.

- Enzyme Inhibition : The compound's ability to inhibit SMYD proteins (e.g., SMYD3 and SMYD2), which are implicated in various cancers, presents another avenue for therapeutic exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.